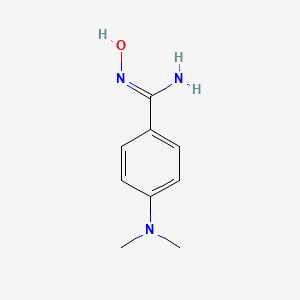

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylamino)-N’-hydroxybenzenecarboximidamide is an organic compound that features a dimethylamino group and a hydroxybenzenecarboximidamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-(dimethylamino)benzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

- Dissolve 4-(dimethylamino)benzonitrile in a suitable solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Introduce a base, such as sodium hydroxide, to the reaction mixture to facilitate the formation of the desired product.

- Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.

- After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of 4-(dimethylamino)-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(dimethylamino)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenecarboximidamide derivatives.

Aplicaciones Científicas De Investigación

4-(dimethylamino)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(dimethylamino)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

4-(dimethylamino)pyridine: A derivative of pyridine with similar dimethylamino functionality.

4-(dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the hydroxybenzenecarboximidamide moiety.

4-(dimethylamino)benzaldehyde: Features an aldehyde group instead of the hydroxybenzenecarboximidamide moiety.

Uniqueness

4-(dimethylamino)-N’-hydroxybenzenecarboximidamide is unique due to its combination of the dimethylamino group and the hydroxybenzenecarboximidamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

4-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, often referred to as DMABCA, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of DMABCA can be represented as follows:

- Chemical Formula : C10H14N4O

- Molecular Weight : 206.25 g/mol

- CAS Number : 1585960-54-8

The presence of the dimethylamino group and the hydroxybenzenecarboximidamide moiety contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that DMABCA exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

DMABCA has also been studied for its anticancer properties. In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines, including those resistant to conventional chemotherapy. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis is under investigation.

The biological activity of DMABCA is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMABCA can inhibit enzymes involved in critical metabolic processes, thereby disrupting cellular functions.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of DMABCA:

- Antimicrobial Assays : A study conducted on the antimicrobial efficacy of DMABCA revealed an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties compared to standard antibiotics .

- Anticancer Screening : In a screening against human cancer cell lines, DMABCA demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of 15 µM for MCF-7 breast cancer cells .

- Mechanistic Studies : Molecular docking studies suggest that DMABCA binds effectively to the active sites of target enzymes, with calculated binding energies indicating strong interactions that could lead to enzyme inhibition .

Summary Table of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 µg/mL |

| Anticancer | MCF-7 (breast cancer) | 15 µM |

| Enzyme Inhibition | Various metabolic enzymes | Varies |

Propiedades

IUPAC Name |

4-(dimethylamino)-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVACMKNLOCQRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184778-32-3 |

Source

|

| Record name | Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.